molecular formula C9H12O4 B13293076 Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Cat. No.: B13293076
M. Wt: 184.19 g/mol
InChI Key: KKERQIMMGISSIK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O4 It is a cyclic ketone derivative, characterized by its unique structure which includes a cyclohexane ring substituted with two oxo groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization and esterification steps . Another approach includes the use of ethyl acetoacetate and methylene iodide in the presence of sodium methoxide, followed by cyclization and methylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Uniqueness: Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity

Biological Activity

Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, anti-inflammatory effects, and other pharmacological applications, supported by relevant data and case studies.

  • Chemical Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 54334-96-2

The compound features a cyclohexane ring with two carbonyl groups and a methoxy group, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus cereus14

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy. The synthesized compounds were tested against a panel of pathogens, revealing that modifications to the structure enhanced antibacterial activity. The study concluded that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting the importance of structural optimization in drug design.

Phytochemical Analysis

Another study investigated the phytochemical properties of plants containing similar dioxocyclohexane derivatives. The analysis revealed that compounds with structural similarities to this compound displayed significant antimicrobial and anti-inflammatory activities, suggesting a broader application in herbal medicine.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h5,8H,3-4H2,1-2H3

InChI Key

KKERQIMMGISSIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)OC

Origin of Product

United States

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